Fantofarone (SR 33557): A Technical Guide to its Mechanism of Action
Fantofarone (SR 33557): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fantofarone, also known as SR 33557, is a novel calcium channel antagonist belonging to the sulfone indolizine class. Structurally distinct from established calcium channel blockers such as dihydropyridines, phenylalkylamines, and benzothiazepines, fantofarone exhibits a unique pharmacological profile. Its primary mechanism of action involves the selective, high-affinity blockade of L-type voltage-gated calcium channels. This technical guide provides an in-depth exploration of the molecular and physiological effects of fantofarone, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and experimental workflows.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Fantofarone exerts its therapeutic effects primarily through the inhibition of L-type calcium channels, which are critical for the excitation-contraction coupling in cardiac and smooth muscle cells.[1] Unlike other classes of calcium channel blockers, fantofarone binds to a distinct site on the α1 subunit of the L-type Ca2+ channel.[2][3] This binding is allosterically linked to the binding sites of other calcium channel blockers, indicating a negative interaction.[2]
The blockade of L-type calcium channels by fantofarone is voltage-dependent, with its potency being influenced by the membrane potential of the cell.[2] This results in a reduction of calcium influx into the cell, leading to several downstream physiological effects, including vasodilation and negative chronotropic (heart rate lowering) effects.[2][4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by fantofarone:
Caption: Fantofarone's inhibition of L-type calcium channels.
Quantitative Pharmacological Data
The potency and efficacy of fantofarone have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Potency of Fantofarone
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | Mouse cardiac cells | Depolarized (-40 mV) | 1.4 nM | [2] |
| EC50 | Mouse cardiac cells | Polarized (-80 mV) | 0.15 µM | [2] |
| IC50 | Rat ventricular myocytes | - | 0.022 µM | [5] |
| IC50 | Chick dorsal root ganglion neurons (L-type channel) | Polarized (-80 mV) | 0.35 µM | [3] |
| IC50 | Chick dorsal root ganglion neurons (N-type channel) | - | ~5 µM | [3] |
| IC50 | Chick dorsal root ganglion neurons (P-type channel) | - | ~5 µM | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters in Healthy Volunteers (Single Oral Doses)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (h) | Reference |
| 100 mg | 16 ± 10 | 157.50 ± 89.13 | ~4 | [6] |
| 300 mg | 63 ± 11 | 535.50 ± 135.11 | ~4 | [6] |
| Pharmacodynamic Parameter | Model | Value |
| Heart Rate | Linear (Slope) | -0.201 ± 0.057 beats/min per ng/mL |
| PR Interval Duration | Linear (Slope) | 0.526 ± 0.114 ms per ng/mL |
| Brachial Artery Flow | Sigmoid Emax (CE50) | 8.8 ± 7.2 ng/mL |
| Brachial Vascular Resistance | Sigmoid Emax (CE50) | 5.8 ± 5.1 ng/mL |
Experimental Protocols
Detailed experimental protocols for the characterization of fantofarone are outlined below.
Electrophysiological Assessment of L-type Calcium Channel Blockade
Objective: To determine the potency and voltage-dependency of fantofarone on L-type calcium channels.
Methodology: The whole-cell patch-clamp technique was employed on isolated mouse cardiac cells in primary culture.[2]
Protocol:
-
Cell Preparation: Single ventricular myocytes were isolated from mouse hearts.
-
Electrophysiological Recording:
-
Whole-cell currents were recorded using a patch-clamp amplifier.
-
The external solution contained (in mM): 130 NaCl, 5.4 KCl, 1.8 CaCl2, 1.8 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal (pipette) solution contained (in mM): 130 CsCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2.
-
Calcium currents were elicited by depolarizing pulses from a holding potential.
-
-
Experimental Conditions:
-
Polarized: Holding potential of -80 mV.
-
Depolarized: Holding potential of -40 mV.
-
-
Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the concentration of fantofarone to determine the EC50 values.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
Objective: To evaluate the cardiovascular effects of fantofarone in a preclinical animal model.
Methodology: The study was conducted on anesthetized dogs to measure changes in cardiovascular parameters following intravenous administration of fantofarone.[4]
Protocol:
-
Animal Preparation:
-
Dogs were anesthetized with an appropriate anesthetic agent (e.g., chloralose).
-
Catheters were inserted for drug administration and measurement of arterial and venous pressures.
-
Instrumentation for measuring cardiac output, heart rate, and other hemodynamic variables was put in place.
-
-
Drug Administration: Fantofarone was administered intravenously at doses of 50, 100, and 500 µg/kg.
-
Hemodynamic Measurements:
-
Heart rate
-
Arterial blood pressure
-
Cardiac output
-
Stroke volume
-
Total peripheral resistance
-
-
Data Analysis: Changes in hemodynamic parameters from baseline were calculated and statistically analyzed.
Clinical Trial in Patients with Chronic Stable Angina Pectoris
Objective: To assess the safety and efficacy of fantofarone monotherapy in patients with chronic stable angina.
Methodology: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging study was conducted.[7]
Experimental Workflow:
Caption: Workflow of the fantofarone clinical trial in angina patients.
Therapeutic Implications and Conclusion
Fantofarone's distinct mechanism of action as a potent and selective L-type calcium channel blocker translates into significant cardiovascular effects. Its ability to induce peripheral and coronary vasodilation, coupled with a primary action on the sinus node to reduce heart rate, makes it an effective antianginal agent.[7] Clinical studies have demonstrated its efficacy in increasing exercise tolerance in patients with chronic stable angina at doses of 100 mg and 150 mg twice daily.[7] The primary dose-related side effect is sinus bradycardia.[7]
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (fantofarone) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a new class of calcium antagonists, SR33557 (fantofarone) and SR33805, on neuronal voltage-activated Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fantofarone (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic-pharmacodynamic model for fantofarone cardiac and brachial haemodynamic effects in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of monotherapy with fantofarone, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. Fantofarone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
